molecular formula C18H18ClN3O2 B4241034 N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

Cat. No.: B4241034
M. Wt: 343.8 g/mol
InChI Key: JDAPAYMRMQWWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is a complex organic compound that features a benzodiazole ring, a chlorophenoxyethyl group, and a formamide moiety

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. For example, Formamide, a related compound, is known to be potentially carcinogenic and may damage fertility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the Chlorophenoxyethyl Group: The next step involves the introduction of the 2-(2-chlorophenoxy)ethyl group. This can be done through a nucleophilic substitution reaction where the benzodiazole is reacted with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formylation: The final step is the formylation of the resulting compound to introduce the formamide group. This can be achieved using formic acid or formamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the benzodiazole ring or the chlorophenoxy group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
  • N-[2-(2-chlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
  • 2-(2-chlorophenoxy)ethyl N-(2,4-difluorophenyl)carbamate

Uniqueness

N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole ring, chlorophenoxyethyl group, and formamide moiety allows for diverse interactions and applications that are not observed in similar compounds.

Properties

IUPAC Name

N-[1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-13(20-12-23)18-21-15-7-3-4-8-16(15)22(18)10-11-24-17-9-5-2-6-14(17)19/h2-9,12-13H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAPAYMRMQWWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Reactant of Route 3
Reactant of Route 3
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Reactant of Route 4
Reactant of Route 4
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Reactant of Route 5
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Reactant of Route 6
Reactant of Route 6
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.